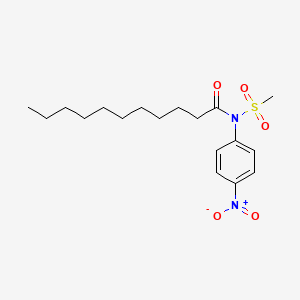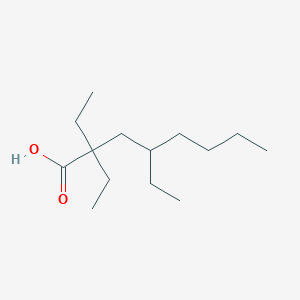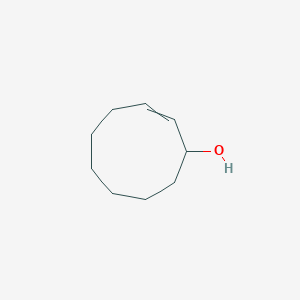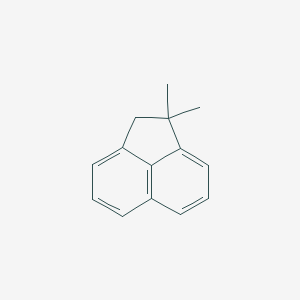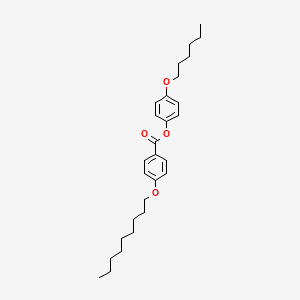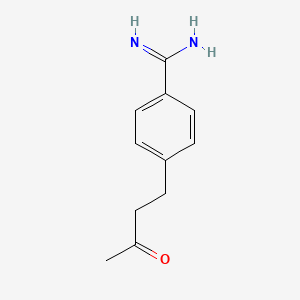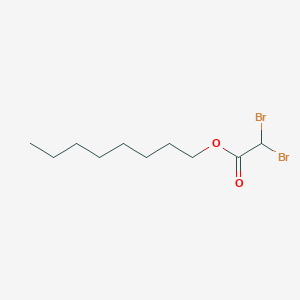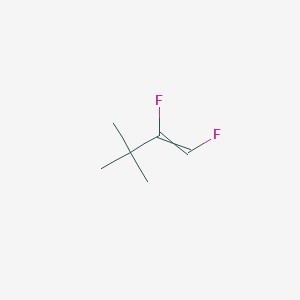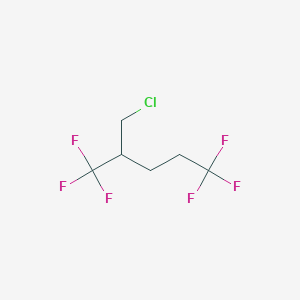
Ethanone, 1-(2-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanone, 1-(2-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)- is a chemical compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the triazole ring and the fluorophenyl group imparts unique chemical and physical properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(2-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)- typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Formation of the Ethanone Moiety: The ethanone moiety can be introduced through an acylation reaction using an appropriate acylating agent.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Types of Reactions:
Oxidation: Ethanone, 1-(2-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)- can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Ethanone, 1-(2-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antifungal or antibacterial agent due to the presence of the triazole ring.
Material Science: It is explored for use in the development of new materials with unique electronic or optical properties.
Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a biochemical probe.
作用机制
The mechanism of action of Ethanone, 1-(2-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)- involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
- Ethanone, 1-(2-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-
- Ethanone, 1-(2-bromophenyl)-2-(1H-1,2,4-triazol-1-yl)-
- Ethanone, 1-(2-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)-
Comparison:
- Uniqueness: The presence of the fluorophenyl group in Ethanone, 1-(2-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)- imparts unique electronic properties compared to its chloro, bromo, and methyl analogs. This can affect its reactivity, binding affinity, and overall chemical behavior.
- Applications: While all these compounds may have similar applications in medicinal chemistry and material science, the specific properties of the fluorophenyl derivative may make it more suitable for certain applications, such as those requiring high binding specificity or unique electronic properties.
属性
CAS 编号 |
60850-74-0 |
|---|---|
分子式 |
C10H8FN3O |
分子量 |
205.19 g/mol |
IUPAC 名称 |
1-(2-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanone |
InChI |
InChI=1S/C10H8FN3O/c11-9-4-2-1-3-8(9)10(15)5-14-7-12-6-13-14/h1-4,6-7H,5H2 |
InChI 键 |
DNGMSSQUHFMMIR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)CN2C=NC=N2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


